5-(bromomethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRNNMYNYHEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromomethyl 1h Indole and Its Derivatives
Direct Bromomethylation Strategies on Indole (B1671886) Nuclei
Direct functionalization of the indole core presents an atom-economical approach to 5-(bromomethyl)-1H-indole. These methods focus on the selective introduction of the bromomethyl group onto the pre-formed indole ring system.
Regioselective Bromination Approaches at the C-5 Position
Achieving regioselective bromination at the C-5 position of the indole ring is a significant synthetic hurdle. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C-3 position. Consequently, direct bromination with agents like molecular bromine often leads to a mixture of isomers, with the 3-bromoindole being the major product.
To overcome this challenge, researchers have developed methodologies that enhance selectivity for the C-5 position. One approach involves the use of specific brominating agents and reaction conditions. For instance, while early attempts with molecular bromine in solvents like dichloromethane (B109758) or acetic acid resulted in poor selectivity, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) can improve the ratio of the desired 5-bromo isomer.
Recent advancements have demonstrated highly selective C-5 bromination of indolo[2,3-a]quinolizidine alkaloids by using pyridinium (B92312) tribromide in the presence of hydrochloric acid in methanol. chiba-u.jpresearchgate.net This method is noteworthy for its mild conditions and rapid reaction times. chiba-u.jp The proposed mechanism involves the in-situ generation of a C-3, C-5-dibrominated indolenine intermediate which then acts as the brominating agent. chiba-u.jp
Another strategy involves the introduction of a directing group on the indole nitrogen or at the C-3 position to steer the bromination to the desired C-5 position. rsc.org For example, the use of a removable pivaloyl group at the C-3 position has been shown to facilitate catalyst-controlled C-5 arylation, a principle that can be extended to halogenation. rsc.org
| Reagent/Catalyst | Substrate | Key Features | Reference |
| Pyridinium tribromide/HCl | Indolo[2,3-a]quinolizidine | High C-5 selectivity, mild conditions, fast reaction. | chiba-u.jpresearchgate.net |
| N-Bromosuccinimide (NBS) | Indole | Improved C-5 selectivity compared to Br2. | |
| Bromine/Acetic Acid | Methyl indole-3-carboxylate | Regioselective dibromination at C-5 and C-6. | nih.gov |
Radical Bromination Techniques for Side-Chain Functionalization
Radical bromination offers a distinct approach by targeting a pre-existing methyl group at the C-5 position for functionalization. This method is particularly useful for the synthesis of this compound from 5-methylindole. The reaction typically involves the use of a radical initiator, such as light or a chemical initiator like benzoyl peroxide, in conjunction with a brominating agent like N-bromosuccinimide (NBS). youtube.com
The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. youtube.com The selectivity of radical bromination is a key advantage, with a strong preference for substitution at positions that lead to the most stable radical intermediate. In the case of 5-methylindole, the benzylic position of the methyl group is readily attacked to form a stable benzylic radical, which then reacts with the brominating agent to yield the desired this compound.
It is important to control the reaction conditions to avoid competing reactions, such as addition to the double bond of the pyrrole (B145914) ring. The use of NBS is particularly advantageous as it provides a low, steady concentration of bromine, which favors allylic and benzylic bromination over addition reactions. youtube.com
Indirect Synthetic Pathways via Precursor Functionalization
Indirect methods involve the construction of the this compound skeleton from precursors that already contain the bromomethyl group or a suitable precursor functional group.
Alkylation Reactions Utilizing Indole Derivatives
This strategy involves the alkylation of a suitable indole precursor at the C-5 position. One common approach is the Friedel-Crafts alkylation of an indole derivative with a reagent containing the bromomethyl group. However, direct alkylation of the indole ring can be challenging due to the high reactivity of the C-3 position.
A more controlled approach involves the use of pre-functionalized indoles. For instance, a Grignard reaction can be employed, where 5-bromoindole (B119039) is first converted into an indolylmagnesium bromide species. This nucleophilic intermediate can then react with an appropriate electrophile to introduce the desired side chain. iajps.com
Another versatile method is the palladium-catalyzed allylic alkylation of prochiral enolates, which allows for the construction of all-carbon quaternary stereocenters. nih.gov While not directly producing a bromomethyl group, this method can be adapted to introduce a functional group that can be subsequently converted to a bromomethyl group. For example, a C-3 brominated substrate has been shown to react chemoselectively in such reactions. nih.gov
| Reaction Type | Precursor | Reagent | Key Features | Reference |
| Friedel-Crafts Alkylation | Indole | Bromomethylating agent | Can be challenging due to C-3 reactivity. | beilstein-journals.org |
| Grignard Reaction | 5-Bromoindole | Electrophile | Controlled introduction of side chain. | iajps.com |
| Palladium-Catalyzed Allylic Alkylation | β-amidoester | Pd2(pmdba)3, Ligand | Enantioselective, chemoselective. | nih.gov |
| Alkylation under PTC | 5-Bromo-isatin | Alkylating agent | Used for synthesis of new heterocyclic systems. imist.maresearchgate.net | imist.maresearchgate.net |
Cyclization Reactions for Constructing the Indole Core with Bromomethyl Substituents
Several named reactions can be employed to construct the indole ring from acyclic precursors that already contain the bromomethyl substituent on the aromatic ring. The Fischer indole synthesis is a classic and widely used method. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriately substituted phenylhydrazine (B124118) and an aldehyde or ketone. To synthesize a this compound derivative, one would start with a (4-(bromomethyl)phenyl)hydrazine.
The Bischler-Möhlau indole synthesis is another powerful tool, involving the reaction of an α-halo-ketone with an aniline (B41778) in the presence of an acid catalyst. researchgate.net For the synthesis of a 5-(bromomethyl)indole, a 4-(bromomethyl)aniline (B1589297) would be a suitable starting material.
More recently, bromocyclization has been explored as a route to produce 5-bromo derivatives of indole phytoalexins. beilstein-archives.org This method involves the electrophilic cyclization of a thiourea (B124793) derivative using bromine, where bromine acts as the cyclization reagent. beilstein-archives.org
Protective Group Strategies in this compound Synthesis
The reactivity of the indole nitrogen (N-H) often necessitates the use of protecting groups during the synthesis of this compound. jocpr.com The N-H proton is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents.
Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl, benzenesulfonyl), carbamates (e.g., Boc, Cbz), and silyl (B83357) groups (e.g., SEM). researchgate.netmdpi.com The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.
For instance, the 2-phenylsulfonylethyl group has been shown to be a useful protecting group for the indole nitrogen as it can be readily removed under basic conditions. researchgate.net In syntheses involving bromination, the protecting group can also influence the regioselectivity of the reaction. For example, protection of the indole nitrogen is often a prerequisite for achieving selective bromination at the C-6 position by deactivating the pyrrole ring towards electrophilic attack. nih.gov The use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group has been reported in the synthesis of 5-bromo-1H-pyrrole-2-carboxylate, which can be a precursor to indole derivatives. mdpi.com
The strategic application and removal of protecting groups are crucial for the successful synthesis of complex indole derivatives, allowing for the selective functionalization of different positions on the indole ring. jocpr.com
Selective Deprotection Techniques
The removal of the N-protecting group is a critical final step in many synthetic routes. The conditions for deprotection must be chosen carefully to be effective without affecting other functional groups.
For the widely used arylsulfonyl groups, deprotection can be challenging due to their stability. researchgate.net However, methods have been developed for their removal. Reductive cleavage using agents like samarium(II) iodide (SmI2) with an amine and water can instantaneously deprotect tosylamides. researchgate.net Another approach involves treatment with a strong acid, such as trifluoromethanesulfonic acid, which can achieve chemoselective hydrolysis of N-arylsulfonamides. researchgate.net For N-pivaloylindoles, which are notoriously difficult to deprotect, the use of lithium diisopropylamide (LDA) has proven to be an efficient method. mdpi.org The mesitylenesulfonyl (Mts) group, another sulfonyl-type protection, can be readily cleaved under HF conditions. umn.edu A green and practical method for the N-detosylation of indoles involves using potassium hydroxide (B78521) in a mixture of THF and water with a phase transfer catalyst. acs.org This method is particularly advantageous as it avoids the formation of toxic byproducts. acs.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.
Lewis Acid Catalysis in Bromomethylation and Subsequent Transformations
Lewis acids are instrumental in activating electrophiles, thereby facilitating their reaction with nucleophiles like indole. organic-chemistry.org In the context of indole chemistry, Lewis acids can catalyze a variety of transformations, including Friedel-Crafts type reactions and cyclizations. organic-chemistry.orgbeilstein-journals.org For instance, the reaction of indoles with aldehydes or ketones to form bis(indolyl)methanes is often catalyzed by Lewis acids. beilstein-journals.org
While direct Lewis acid-catalyzed bromomethylation of the indole nucleus is less commonly detailed, the principles of Lewis acid catalysis are central to related transformations. Lewis acids can activate a brominating agent or a formaldehyde (B43269) equivalent, facilitating electrophilic attack at the electron-rich C3 position of the indole or at other positions depending on the directing effects of existing substituents and the specific Lewis acid used. For example, the borylation of indoles can be catalyzed by Lewis acids like pentafluoroborane in conjunction with catecholborane. researchgate.net
Furthermore, Lewis acids are crucial in subsequent transformations of indole derivatives. For example, the pyrazole (B372694) auxiliary group, which can be used in the synthesis of spiroindolenines, can be removed by Lewis acid-catalyzed hydrolysis. nih.gov Boron trichloride, a Lewis acid, has been shown to catalyze the N-carboxamidation of indoles with isocyanates. cardiff.ac.uk
Phase Transfer Catalysis for Alkylation Reactions
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. thieme-connect.com This methodology is particularly well-suited for the N-alkylation of indoles. thieme-connect.com
In a typical PTC setup for N-alkylation, the indole is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) in the organic phase. researchgate.net The resulting indole anion is then paired with a phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or triethylbenzylammonium chloride (TEBAC). researchgate.netphasetransfer.com This ion pair is soluble in the organic phase and readily reacts with an alkylating agent. The use of PTC offers several advantages, including mild reaction conditions, the use of inexpensive bases, and often improved yields and selectivity. thieme-connect.comphasetransfer.com For example, N-substituted derivatives of indole-3-aldehydes have been conveniently prepared using TEBAC as a phase transfer catalyst in acetonitrile (B52724) at room temperature. researchgate.net The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has also utilized alkylation reactions under phase transfer catalysis conditions. researchgate.net
Table 2: Phase Transfer Catalysts in Indole Alkylation
| Catalyst | Reaction Type | Base | Solvent | Key Advantages |
|---|---|---|---|---|
| Triethylbenzylammonium chloride (TEBAC) | N-alkylation of indole-3-aldehydes | K₂CO₃ | Acetonitrile | Simple and convenient procedure at room temperature. researchgate.net |
| Tetrabutylammonium bromide (TBAB) | General N-alkylation | KOH/NaOH | Various organic solvents | Common and effective catalyst for a wide range of alkylations. |
| Pyridinophanes | N-alkylation | - | - | Act as two-centre phase-transfer catalysts. thieme-connect.com |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. tandfonline.com In the synthesis of this compound and related compounds, several green approaches have been explored.
The use of greener solvents is a key aspect of sustainable synthesis. acs.org For instance, dimethyl carbonate (DMC) has been employed as a green solvent for the iodine-catalyzed 3-sulfenylation of indoles. rsc.org Water is also an attractive solvent, and some catalytic reactions of indoles can be performed in aqueous media. beilstein-journals.org Solvent-free reaction conditions represent an even greener alternative, and the synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using nano-TiO2 as a catalyst. beilstein-journals.org
The choice of catalyst can also contribute to the greenness of a process. The use of reusable catalysts, such as the ceria/vinylpyridine nanocomposite for bis(indolyl)methane synthesis, reduces waste and cost. beilstein-journals.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com A patent describes a green synthesis method for 5-bromoindole that involves a cleaning bromination reaction, suggesting milder conditions and reduced environmental impact compared to traditional methods. google.com Furthermore, the N-detosylation of indoles using phase transfer catalysis in a non-alcoholic solvent system is considered a green method as it prevents the formation of toxic byproducts. acs.org
Chemical Reactivity and Mechanistic Transformations of 5 Bromomethyl 1h Indole
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group is an excellent electrophile due to the electron-withdrawing nature of the bromine atom and the relative stability of the resulting benzylic carbocation intermediate. This makes it highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)
5-(Bromomethyl)-1H-indole readily undergoes nucleophilic substitution with various nitrogen-based nucleophiles, such as primary and secondary amines, to afford the corresponding 5-(aminomethyl)-1H-indole derivatives. smolecule.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. For instance, reactions with piperidine (B6355638), morpholine, or 1,2,3,4-tetrahydroisoquinoline (B50084) in a solvent like DMF lead to high yields of the respective substituted products. nih.gov The synthesis of primary amines can be achieved in a two-step process involving an initial reaction with an azide (B81097) source followed by reduction. nih.gov
The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in an SN2-type fashion.
Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Piperidine | DMF | 5-(Piperidin-1-ylmethyl)-1H-indole | nih.gov |
| Morpholine | DMF | 5-(Morpholin-4-ylmethyl)-1H-indole | nih.gov |
Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols)
Similarly, oxygen-based nucleophiles like alcohols and alkoxides can react with this compound to form 5-(alkoxymethyl)-1H-indole derivatives. smolecule.com These reactions often require a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, for example, yields 7-bromo-4-(methoxymethyl)-2-methylindole in good yields. rsc.org
Reactions with Carbon-Based Nucleophiles
Carbon-based nucleophiles, such as enolates and organometallic reagents, can also be employed to form new carbon-carbon bonds at the 5-position of the indole (B1671886) ring. For instance, the alkylation of the anion of the Schöllkopf chiral auxiliary with a 3-(bromomethyl)indole derivative proceeds efficiently. rsc.org While direct examples with this compound are less commonly reported in introductory literature, the principle of alkylating carbon nucleophiles is a fundamental transformation in organic synthesis. luc.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound, while primarily reactive in nucleophilic substitution, can also participate in certain transition metal-catalyzed cross-coupling reactions, although the C(sp³)-Br bond is generally less reactive in these transformations than a C(sp²)-Br bond. More commonly, the bromo- or iodo-analogs at the 5-position of the indole ring are used as substrates for these reactions. However, the bromomethyl group can be a precursor to organometallic reagents suitable for cross-coupling.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netnih.govscirp.org While direct Suzuki-Miyaura coupling of this compound is not the standard approach, related 5-bromoindole (B119039) derivatives are frequently used. researchgate.net For example, the coupling of 5-bromoindole with phenylboronic acid catalyzed by ligand-free palladium nanoparticles has been demonstrated. researchgate.net The general utility of this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the indole core. nih.govresearchgate.net The reaction conditions are generally mild, and the tolerance for various functional groups is high. nih.gov
Table 2: Representative Suzuki-Miyaura Cross-Coupling of Bromoindoles
| Indole Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Bromoindole | Phenylboronic acid | Ligand-free Pd-nanoparticles | 5-Phenyl-1H-indole | researchgate.net |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source, ligand, K₃PO₄, dioxane/H₂O, 100 °C | 3-(1H-Indol-5-yl)-1H-indazole | nih.gov |
| 4-Bromoanisole | Various alkoxyethyltrifluoroborates | PdCl₂(AtaPhos)₂, Cs₂CO₃, toluene/H₂O, 100 °C | para-Alkoxyethylanisole | nih.gov |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for introducing alkyne functionalities into organic molecules. nih.govnih.govnih.gov As with the Suzuki-Miyaura reaction, 5-bromoindole is a more typical substrate than this compound for this transformation. researchgate.net The reaction of 5-bromoindole with phenylacetylene, for instance, yields 5-(phenylethynyl)-1H-indole. researchgate.net The conditions for Sonogashira couplings can often be mild, sometimes even proceeding at room temperature in aqueous media. wikipedia.org
Table 3: Examples of Sonogashira Cross-Coupling with Bromoindoles
| Indole Substrate | Alkyne | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Bromoindole | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst, base | 5-(Phenylethynyl)-1H-indole | researchgate.net |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel catalyst | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | nih.gov |
Heck Cross-Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene in the presence of a base. organic-chemistry.orgrsc.org While direct Heck reactions on this compound are not extensively documented in readily available literature, the principles of the Heck reaction can be applied to its derivatives. The reactivity of the C-Br bond in the bromomethyl group is generally higher than that of the indole N-H or C-H bonds under typical Heck conditions. However, the aryl halides of indole are more commonly employed as substrates in Heck reactions. For instance, 5-iodo and 5-bromoindoles undergo Heck cross-coupling with various alkenes. nih.gov
The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination regenerates the active palladium(0) catalyst. rsc.org
A plausible, though less common, application would involve using this compound as the halide partner. The reaction would likely proceed as shown in the table below, coupling with an alkene to form a new C-C bond at the methylene (B1212753) carbon.
Table 1: Plausible Heck Reaction with this compound
| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Base | Product |
| This compound | Alkene (e.g., Acrylate) | Pd(OAc)₂, Phosphine (B1218219) Ligand | Amine Base (e.g., Et₃N) | 5-(Alkenylmethyl)-1H-indole |
In practice, intramolecular Heck reactions of indole derivatives are more frequently reported. acs.orgresearchgate.net These reactions are pivotal in synthesizing complex polycyclic systems by forming a new ring structure. researchgate.net For example, an appropriately substituted indole with a tethered alkene can undergo intramolecular cyclization via a Heck reaction to form fused ring systems. acs.org
Stille Cross-Coupling Reactions
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and is widely used in organic synthesis. sigmaaldrich.comresearchgate.net
In the context of this compound, the bromomethyl group can serve as the electrophilic partner in a Stille coupling. The reaction would involve an organostannane, which provides the nucleophilic carbon group. The general form of this reaction is the coupling of an sp²-hybridized organic group from the organostannane with the sp³-hybridized carbon of the bromomethyl group. wikipedia.org
The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the tin reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.org
Table 2: Representative Stille Cross-Coupling with this compound
| Electrophile | Organostannane Reagent | Catalyst System | Product |
| This compound | R-Sn(Alkyl)₃ (R = Aryl, Vinyl) | Pd(PPh₃)₄ | 5-(Arylmethyl)-1H-indole or 5-(Vinylmethyl)-1H-indole |
The choice of ligands and additives can be crucial for the success of Stille couplings. While a broad range of organostannanes can be used, those with aryl, vinyl, or allyl groups are common. libretexts.org The toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org
Negishi Cross-Coupling Reactions
The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org
For this compound, the bromomethyl group acts as the electrophilic component. The reaction would pair it with an organozinc reagent, which serves as the nucleophilic partner. uni-muenchen.de The versatility of the Negishi coupling allows for the introduction of a wide array of substituents at the 5-position of the indole ring. organic-chemistry.org
The mechanism of the Negishi coupling follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org Both palladium and nickel catalysts are effective for this transformation. wikipedia.org
Table 3: Illustrative Negishi Cross-Coupling of this compound
| Electrophile | Organozinc Reagent | Catalyst | Product |
| This compound | R-ZnX (R = Alkyl, Aryl, Vinyl) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 5-(Substituted-methyl)-1H-indole |
The organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as ZnCl₂ or ZnBr₂. researchgate.net This allows for a one-pot procedure for the cross-coupling reaction. organic-chemistry.org The Negishi reaction has been successfully applied in the synthesis of complex molecules, including natural products. wikipedia.org
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org While this reaction typically involves aryl halides, the principles can be extended to benzylic halides like this compound for the synthesis of N-substituted aminomethyl indoles.
The reaction mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst. wikipedia.org
Table 4: Buchwald-Hartwig Amination with this compound
| Halide | Amine | Catalyst System | Base | Product |
| This compound | R¹R²NH (Primary or Secondary Amine) | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos) | Strong, non-nucleophilic base (e.g., NaOtBu) | 5-((R¹,R²-amino)methyl)-1H-indole |
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. researchgate.netambeed.com The reaction is compatible with a broad range of primary and secondary amines, including anilines and heterocyclic amines. libretexts.orgwikipedia.org This method provides a direct route to aminomethylated indoles, which are important structural motifs in medicinal chemistry.
Intramolecular Cyclization and Annulation Processes
Domino and Cascade Reactions for Polycyclic System Formation
Domino reactions, also known as cascade or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org this compound and its derivatives are valuable precursors for initiating such cascades to construct complex polycyclic systems. rsc.org
A notable example involves the Lewis acid-mediated domino reaction of bromomethyl indoles with arenes or heteroarenes. rsc.org In the presence of a Lewis acid like ZnBr₂, an initial Friedel-Crafts alkylation of the arene with the bromomethyl indole occurs. This is followed by a thermal 1,5-hydrogen shift, an electrocyclization, and subsequent aromatization to yield carbazole (B46965) derivatives in good yields. rsc.org
Another strategy involves the iron-catalyzed cycloaddition of indole derivatives. For instance, substituted indole methyl benzaldehyde (B42025) derivatives can undergo an Fe-catalyzed domino reaction sequence to produce substituted benzo[b]carbazole derivatives. rsc.org These cascade processes are highly efficient in building molecular complexity from relatively simple starting materials. wikipedia.orgacs.org
Table 5: Domino Reaction for Carbazole Synthesis
| Starting Material | Reagent | Catalyst/Mediator | Key Steps | Product |
| Bromomethyl indole derivative | Arene/Heteroarene | ZnBr₂ | Friedel-Crafts alkylation, 1,5-H shift, Electrocyclization, Aromatization | Substituted Carbazole |
Electrophilic Aromatic Substitution Pathways
Intramolecular electrophilic aromatic substitution is a key strategy for the synthesis of fused indole ring systems. luc.eduwikipedia.org In derivatives of this compound, the bromomethyl group, or a group derived from it, can act as the electrophile that attacks an electron-rich position on the indole ring or an appended aromatic ring. dalalinstitute.comresearchgate.net
For an intramolecular reaction to occur, the this compound must be appropriately substituted with a nucleophilic moiety. For example, if the indole nitrogen is attached to a group that can be attacked by the electrophilic carbon of the CH₂Br group, a cyclization can occur. More commonly, the bromomethyl group is first converted to another functional group that then participates in the cyclization.
A classic example is the Pictet-Spengler reaction, though it typically involves tryptamine (B22526) derivatives. wikipedia.org A conceptually similar approach would involve tethering a nucleophilic group to the indole that can be attacked by the electrophilic center generated from the bromomethyl group.
The indole ring itself is nucleophilic, particularly at the C3 position, and can participate in electrophilic substitution reactions. nih.gov If a suitable tether connects the 5-position to another part of the molecule, an intramolecular cyclization onto the C4 or C6 position of the indole ring could be envisioned, leading to the formation of a new fused ring.
Table 6: General Scheme for Intramolecular Electrophilic Aromatic Substitution
| Precursor | Reaction Type | Conditions | Product |
| This compound with a tethered nucleophile | Intramolecular Friedel-Crafts type reaction | Lewis or Brønsted acid | Fused polycyclic indole |
Functional Group Interconversions Involving the Bromomethyl Group
The bromomethyl group at the C5 position of the indole ring is a versatile synthetic handle, primarily due to the lability of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the conversion of the bromomethyl group into a wide array of other functional groups, making this compound a valuable intermediate in the synthesis of more complex molecules. smolecule.com
The primary mechanism for these transformations is the SN2 reaction, where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. The reactivity of the compound can be influenced by substitution on the indole nitrogen. For instance, protecting the nitrogen with a phenylsulfonyl group can enhance the stability of the indole ring and direct the course of reactions. Similarly, a tert-butoxycarbonyl (Boc) protecting group is often employed on the indole nitrogen to modulate reactivity and improve solubility in organic solvents. smolecule.com
Common functional group interconversions include reactions with:
Amines: Reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)-1H-indole derivatives. For example, piperidine has been used to synthesize the corresponding 5-(piperidin-1-ylmethyl)-1H-indole. google.com
Thiols: Thiolates react readily to form 5-(thioether)-1H-indole compounds. For instance, thiophenol can be used to generate 5-(phenylthiomethyl)-1H-indole derivatives. google.com
Azides: Sodium azide is a common reagent used to introduce the azido (B1232118) group, yielding 5-(azidomethyl)-1H-indole, which can be further reduced to the primary amine. smolecule.com
Cyanide: Displacement with a cyanide source provides 5-(cyanomethyl)-1H-indole, a precursor to carboxylic acids, amides, and amines.
Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ether derivatives. smolecule.comgoogle.com
Carboxylates: Reaction with carboxylate salts can yield ester derivatives.
The following table summarizes representative functional group interconversions starting from this compound or its N-protected analogues.
| Nucleophile | Reagent(s) | Product Functional Group | Reference |
| Secondary Amine | Piperidine, Triethylamine, Benzene (B151609) | 5-(Piperidin-1-ylmethyl) | google.com |
| Thiol | Thiophenol | 5-(Phenylthiomethyl) | google.com |
| Azide | Sodium Azide | 5-(Azidomethyl) | smolecule.com |
| Amine | Amines | 5-(Aminomethyl) | smolecule.com |
| Alcohol | Alcohols | 5-(Alkoxymethyl) | smolecule.com |
These reactions are typically carried out in polar aprotic solvents like DMF or DMSO to facilitate the SN2 pathway. The choice of base, if required, and reaction temperature are critical parameters that are optimized to maximize yield and minimize side reactions.
Stereochemical Aspects of Reactions Involving this compound
The compound this compound itself is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Consequently, reactions involving this substrate will not exhibit stereoselectivity unless other chiral elements are introduced. Stereochemical considerations become relevant in the following scenarios:
Reaction with a Chiral Nucleophile: If this compound reacts with an enantiomerically pure nucleophile, the product will be a mixture of diastereomers. The stereocenter(s) on the nucleophile can influence the approach to the electrophilic benzylic carbon, potentially leading to a diastereomeric excess (de) of one product over the other. This is a form of substrate-controlled stereoselection.
Use of a Chiral Auxiliary: A common strategy in asymmetric synthesis is to attach a chiral auxiliary to the achiral substrate. du.ac.in For example, a chiral auxiliary could be attached to the indole nitrogen. This temporarily introduces a stereocenter into the molecule, which can then direct the stereochemical outcome of a subsequent reaction at the bromomethyl group. After the reaction, the auxiliary is removed to yield an enantiomerically enriched or pure product. A notable example in indole chemistry involves the coupling of a 3-(bromomethyl)indole with the anion of a Schollkopf chiral auxiliary derived from D-valine, which proceeded with high diastereoselectivity. rsc.org
Asymmetric Catalysis: A chiral catalyst can create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer of the product over the other. For instance, chiral isothiourea catalysts have been used for the asymmetric N-acylation of N-aminoindoles, creating N-N axial chirality. rsc.org While not directly involving the bromomethyl group, this illustrates how asymmetric catalysis can be applied to indole systems to induce chirality.
Formation of Atropisomers: In some cases, the introduction of a bulky group via reaction at the bromomethyl position can lead to restricted rotation around a single bond (e.g., the N-C bond or a bond within the new substituent), resulting in atropisomerism. If the barrier to rotation is high enough, stable, separable atropisomers can be formed. The synthesis of N-N axially chiral indole derivatives is an example of this phenomenon. rsc.org
Currently, the literature on stereoselective reactions specifically involving the bromomethyl group of this compound is not extensive. The compound is more commonly used as a non-chiral building block to be incorporated into a larger molecule, where stereochemistry is controlled by other elements within the synthetic route. researchgate.netacs.org For example, its role is often as a simple electrophile in reactions where the stereochemical outcome is dictated by a chiral substrate or catalyst in a different part of the molecule. researchgate.netacs.org
Applications of 5 Bromomethyl 1h Indole in Complex Molecule Synthesis
Role as a Key Intermediate in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, 5-(bromomethyl)-1H-indole serves as a crucial intermediate. The reactivity of the bromomethyl group, a primary benzylic-type halide, makes it an excellent substrate for nucleophilic substitution reactions. This allows for the strategic connection of the indole (B1671886) core to other fragments of a target molecule. Synthetic chemists leverage this reactivity to construct complex molecular backbones that would be difficult to assemble through other methods.
The compound acts as a linchpin, enabling convergent syntheses where different parts of a molecule are prepared separately before being joined. For instance, the indole unit can be elaborated with various functional groups before the bromomethyl handle is utilized for a key bond-forming reaction in a late-stage synthetic step. This approach is fundamental in the preparation of new materials and in the field of medicinal chemistry, where the indole scaffold is a recognized pharmacophore. rsc.org
Construction of Substituted Indole Derivatives for Diversification
The primary application of this compound is as a versatile platform for creating libraries of substituted indole derivatives. The C5-bromomethyl group is a highly reactive handle that can be targeted by a wide range of nucleophiles to achieve diversification. This process allows for the systematic modification of the indole core, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a potential therapeutic agent.
By reacting this compound with different nucleophiles, a plethora of new C5-substituted indoles can be generated. This includes the formation of ethers, thioethers, amines, and new carbon-carbon bonds. This diversification is critical for fine-tuning the biological and physical properties of indole-containing compounds.
| Nucleophile | Resulting Functional Group at C5 | Example Product Class |
| Alcohols (R-OH) | Ether (-CH₂-OR) | Alkoxymethyl indoles |
| Thiols (R-SH) | Thioether (-CH₂-SR) | Alkylthiomethyl indoles |
| Amines (R₂NH) | Amine (-CH₂-NR₂) | Aminomethyl indoles |
| Cyanide (CN⁻) | Nitrile (-CH₂-CN) | Indole-5-acetonitrile |
| Carbanions (e.g., malonates) | Alkyl group (-CH₂-R) | Substituted indole-5-propanoates |
Synthesis of Bisindole Scaffolds and Related Polyindolic Compounds
Bisindole and polyindolic compounds are a significant class of natural and synthetic products known for their diverse biological activities. researchgate.netjchemlett.com this compound can serve as an electrophilic partner in reactions with nucleophilic indoles (often at the C3 position) to form methylene-bridged bisindole structures. This reaction forges a direct link between two indole units, creating the core scaffold of many biologically active molecules.
Furthermore, materials functionalized with bromomethyl groups have been employed as effective catalysts to promote the electrophilic substitution reaction between indoles and aldehydes, yielding various bis(indolyl)methanes. researchgate.netacs.org This highlights the fundamental reactivity of the bromomethyl group in facilitating the construction of these complex dimeric structures. The synthesis of unsymmetrical bis(indolyl)methanes can also be achieved through controlled reaction conditions. researchgate.net
| Reactant 1 | Reactant 2 | Resulting Linkage | Bisindole Structure Type |
| This compound | 1H-Indole | C5-CH₂-C3' | 3,5'-Methylenebis(1H-indole) |
| Aldehyde + 1H-Indole | (Catalyst with -CH₂Br groups) | C3-CHR-C3' | Symmetrical Bis(indolyl)methanes |
| 1H-Indole | N-Substituted Indole + Aldehyde | C3-CHR-C3' | Unsymmetrical Bis(indolyl)methanes |
Precursor for Indole Alkaloid Total Synthesis
Indole alkaloids are a large and structurally diverse family of natural products, many of which possess significant pharmacological properties. rsc.orgnih.gov The total synthesis of these complex molecules often relies on the use of functionalized indole building blocks. While many syntheses utilize 3-substituted indoles, this compound is a valuable precursor for alkaloids where connectivity is required at the C5 position of the indole ring.
The synthetic strategy often involves using the bromomethyl group to alkylate a nucleophilic partner, thereby forming a critical carbon-carbon or carbon-heteroatom bond in the alkaloid's framework. For example, in the synthesis of the alkaloid tryprostatin A, a key step involved the coupling of a 3-(bromomethyl)indole derivative with a chiral nucleophile. rsc.org A similar principle applies to this compound, making it a key starting material for accessing specific classes of indole alkaloids and their analogues where a C5-linkage is a defining structural feature. rsc.orgnih.gov
| Alkaloid Class | Key Reaction Involving Bromomethyl Indole | Role of this compound |
| Makaluvamines | Nucleophilic substitution | Provides the indole core for coupling with other heterocyclic fragments. rsc.org |
| Tryprostatins (analogs) | Alkylation of a diketopiperazine anion | Serves as the electrophilic indole fragment to build the core structure. rsc.org |
| Bisindole Alkaloids | Alkylation of a second indole unit | Precursor to form the methylene (B1212753) bridge between two indole moieties. nih.gov |
Utilization in Heterocyclic Ring System Construction
The utility of this compound extends beyond simple substitution to the construction of new heterocyclic rings appended to the indole core. The reactive bromomethyl group can participate in cyclization reactions to form fused or spirocyclic systems.
For instance, the bromomethyl group can be used as an anchor point for building new rings. A synthetic sequence might involve converting the -CH₂Br group into a longer chain with a terminal nucleophile, which then cyclizes back onto the indole ring. Alternatively, it can react with a molecule containing two nucleophilic sites to form a new heterocyclic ring. A relevant example is the use of methyl bromoacetate (B1195939) to cyclize with a thiourea (B124793) derivative to form a thiazolidin-4-one ring, a reaction pathway that could be adapted for this compound to create novel, complex heterocyclic systems. nih.gov Research on related compounds like 5-bromo-isatin has shown that the C5 position is a valuable anchor for constructing new heterocyclic systems through reactions such as 1,3-dipolar cycloadditions, further underscoring the potential of 5-substituted indoles in building molecular complexity. researchgate.netresearchgate.net
Mechanistic Investigations of Biological Activity Associated with 5 Bromomethyl 1h Indole Derivatives
Structure-Activity Relationship (SAR) Studies of Indole-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For indole (B1671886) derivatives, SAR explores how substitutions at various positions on the indole ring influence interactions with biological targets.
Influence of the 5-(Bromomethyl) Moiety on Molecular Recognition
The 5-(bromomethyl) moiety plays a dual role in molecular recognition, influencing both non-covalent and covalent interactions. The position and nature of substituents on the indole ring are known to be critical for biological activity. youtube.com For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), substitutions at the 5-position with groups like methoxy (-OCH3) or fluoro (-F) were found to be more active than unsubstituted analogues. youtube.com
The primary influence of the 5-(bromomethyl) group, however, stems from its nature as a benzylic halide. This group is an electrophilic "warhead," capable of reacting with nucleophilic amino acid residues within a biological target, such as the thiol group of cysteine or the imidazole of histidine. mdpi.commdpi.com This potential for covalent bond formation is a dominant feature in its molecular recognition profile.
The process can be described in two steps:
Covalent Bond Formation: Once the molecule is appropriately oriented, the electrophilic carbon of the bromomethyl group is positioned to react with a nearby nucleophilic residue, forming a stable covalent bond. This covalent interaction anchors the molecule to its target, often leading to irreversible or long-duration inhibition. researchgate.netnih.gov
Therefore, the 5-(bromomethyl) moiety confers a mechanism of action that transitions from reversible recognition to irreversible modification of the target protein. nih.govnih.gov
Impact of Derivatization on Biological Target Interaction
Studies on other indole-based inhibitors have shown that modifications at various positions significantly affect biological activity. For example, in a series of HIV-1 fusion inhibitors, altering the linkage position from the 6-position to the 5-position of the indole ring resulted in a 3- to 4-fold reduction in binding affinity and a 4- to 20-fold decrease in antiviral activity. nih.gov This highlights the sensitivity of target interactions to the precise placement of substituents.
For a 5-(bromomethyl)-1H-indole derivative, derivatization could involve:
Tuning the Electrophilicity: The reactivity of the bromomethyl "warhead" can be modulated. While the bromomethyl group is a potent alkylating agent, its reactivity can be subtly altered by the electronic effects of other substituents on the indole ring. Electron-withdrawing groups could potentially increase its electrophilicity, while electron-donating groups could decrease it.
The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives targeting a hypothetical enzyme, showing how modifications could impact binding affinity and inactivation rate.
| Compound ID | R1 (N1-position) | R2 (C2-position) | Ki (μM) | kinact (min-1) | kinact/Ki (M-1s-1) |
| A-1 | -H | -H | 15.2 | 0.8 | 877 |
| A-2 | -CH₃ | -H | 12.5 | 0.9 | 1200 |
| A-3 | -H | -Phenyl | 2.1 | 1.5 | 11905 |
| A-4 | -H | -Phenyl-COOH | 0.8 | 1.6 | 33333 |
Molecular Interactions with Biological Targets (Enzymes, Receptors, Nucleic Acids)
The interaction of this compound derivatives with biological targets is a multi-faceted process defined by both initial reversible binding and subsequent covalent modification.
Investigation of Binding Affinities and Modes
The binding of a covalent inhibitor like a this compound derivative is characterized by its two-step mechanism. researchgate.net Molecular docking studies can be employed to predict the initial, non-covalent binding pose. These computational models help visualize how the indole scaffold fits into the active or allosteric site of a target protein, such as an enzyme or receptor. mdpi.com
For example, docking studies of various indole derivatives have successfully predicted binding modes. In a series of EGFR tyrosine kinase inhibitors based on 5-bromoindole-2-carboxylic acid, specific compounds showed strong binding energies, which correlated with their in vitro antiproliferative activity. nih.gov Similarly, for a this compound derivative, docking would aim to identify poses where the bromomethyl group is positioned near a nucleophilic residue (e.g., Cys, Lys, Ser).
The binding affinity is quantified by two key parameters:
Ki (Inhibition Constant): Represents the affinity of the initial non-covalent complex. A lower Ki indicates tighter initial binding.
kinact (Rate of Inactivation): Represents the first-order rate constant for the formation of the covalent bond, leading to target inactivation.
The following interactive table provides representative binding and activity data for known indole-based inhibitors against various targets, illustrating the range of potencies that can be achieved through derivatization.
| Compound Class | Target Enzyme | Moiety | IC50 / Ki | Reference |
| 2-Aryl-1H-indole | NorA Efflux Pump | 5-Nitro | 1.9 µM | nih.gov |
| Bisindole | HIV-1 gp41 | 5-5' Linkage | KI = 4.8 µM | nih.gov |
| 5-Bromoindole (B119039) derivative | EGFR Tyrosine Kinase | 5-Bromo | IC50 = 0.11 µM | nih.gov |
| Indole Acetic Acid | Cyclooxygenase (COX) | 5-Methoxy | N/A | youtube.com |
This table presents data for related indole compounds to provide context for potential affinities.
Elucidation of Enzyme Inhibition Mechanisms
The primary mechanism of enzyme inhibition by this compound derivatives is targeted covalent inactivation. This mechanism offers several advantages in drug design, including high potency and prolonged duration of action, as the biological effect is tied to the resynthesis rate of the target enzyme rather than the pharmacokinetic profile of the drug. nih.gov
The process unfolds as follows:
Reversible Complex Formation: The inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I).
Covalent Modification: The nucleophilic residue in the enzyme's active site attacks the electrophilic methylene (B1212753) carbon of the bromomethyl group in a substitution reaction, displacing the bromide ion. This forms an irreversible, covalently modified enzyme (E-I).
This can be represented by the equation: E + I ⇌ E·I → E-I
This mechanism is characteristic of targeted covalent inhibitors, which are increasingly being developed for targets like protein kinases. mdpi.comchemrxiv.org For example, several approved kinase inhibitors function by covalently modifying a non-catalytic cysteine residue in the ATP-binding pocket. mdpi.com A this compound derivative could function similarly, with its indole scaffold providing the necessary non-covalent interactions to direct the reactive "warhead" to a specific nucleophile within the kinase.
Mechanisms of Receptor Binding and Modulation
When targeting G protein-coupled receptors (GPCRs) or other receptors, this compound derivatives can act as covalent antagonists or allosteric modulators.
Covalent Antagonism: If the derivative's scaffold has an affinity for the receptor's orthosteric binding site (where the endogenous ligand binds), the 5-(bromomethyl) group can form a covalent bond with a residue in or near this site. This results in permanent blockage of the binding pocket, leading to irreversible antagonism.
Covalent Allosteric Modulation: Allosteric modulators bind to a site topographically distinct from the orthosteric site. d-nb.info A covalent allosteric modulator based on the this compound scaffold could permanently alter the receptor's conformation. This covalent modification could lock the receptor in an inactive state (negative allosteric modulation) or a sensitized state (positive allosteric modulation), leading to a long-lasting change in the receptor's response to its endogenous ligand.
The development of such covalent modulators is an emerging area in pharmacology, offering the potential for highly specific and durable therapeutic effects.
Research on Potential Modulators of Cellular Pathways (e.g., Apoptosis, Autophagy)
Derivatives of the indole nucleus have been extensively investigated for their ability to influence fundamental cellular processes such as apoptosis and autophagy. By targeting key proteins and signaling pathways, these compounds offer promising avenues for therapeutic intervention in various diseases.
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs. nih.gov A variety of indole derivatives have been identified as effective inhibitors of tubulin polymerization, primarily by interacting with the colchicine binding site on β-tubulin. mdpi.com
Research has shown that 3-trifluoroacetyl substituted 7-acetamido-2-aryl-5-bromoindoles exhibit significant cytotoxicity against cancer cell lines and inhibit tubulin polymerization. researchgate.net Molecular docking studies predict that these compounds bind within the colchicine-binding domain at the α,β-tubulin interface. researchgate.net The mechanism of inhibition involves the disruption of microtubule assembly, which leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis. nih.gov
The structure-activity relationship (SAR) of these indole-based inhibitors highlights several key features. For instance, arylthioindoles (ATIs) with a halogen atom at the 5-position of the indole ring show potent inhibition of tubulin assembly. mdpi.com The 3,4,5-trimethoxyphenyl (TMP) group, a common feature in many colchicine site inhibitors like Combretastatin A-4, is often incorporated into indole derivatives to enhance their binding affinity and antiproliferative effects. nih.gov The TMP moiety typically establishes hydrogen bonds with residues such as CYSβ241, while the indole core engages in hydrophobic interactions within the binding pocket. nih.gov
| Compound | Modification | Tubulin Polymerization IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 1k (Sulfur atom-spaced TMP derivative) | 7-heterocyclyl-1H-indole | 0.58 ± 0.06 | nih.gov |
| Compound 9 (Benzimidazole-indole hybrid) | Benzimidazole skeleton between TMP and indole | 1.5 ± 0.56 | nih.gov |
| (+)-6c (Dihydroxyindolo[2,1-alpha]isoquinoline) | 6-butyl-12-formyl-3,9-dihydroxy | 3.1 ± 0.4 | nih.gov |
| (+)-6b (Dihydroxyindolo[2,1-alpha]isoquinoline) | 6-propyl-12-formyl-3,9-dihydroxy | 11 ± 0.4 | nih.gov |
The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical step in its lifecycle and a prime target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein gp41, which facilitates the fusion of viral and cellular membranes. A key event in this process is the formation of a six-helix bundle (6-HB) by the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41. acs.org
A series of indole-based compounds have been developed as small-molecule fusion inhibitors that specifically target a conserved hydrophobic pocket on the NHR of gp41. nih.govacs.org By binding to this pocket, these inhibitors disrupt the interaction between the NHR and CHR, thereby preventing the formation of the 6-HB and blocking viral entry. acs.orgnih.gov This mechanism is distinct from that of peptide-based fusion inhibitors like Enfuvirtide (T-20). nih.gov
Structure-based drug design has led to the optimization of these indole derivatives. Docking studies show that the flexible indole scaffold can conform to the contours of the hydrophobic pocket, mimicking the interactions of natural peptide inhibitors. nih.gov The binding affinity of these compounds for the gp41 pocket strongly correlates with their ability to inhibit cell-cell fusion and viral replication, confirming the validity of this target. nih.govacs.org Potent inhibitors have been developed that exhibit activity at sub-micromolar concentrations against both laboratory-adapted and T-20 resistant HIV-1 strains. acs.org
| Compound | Binding Affinity (KD, µM) | Cell-Cell Fusion EC₅₀ (µM) | Live Virus Replication EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Inhibitor 6j | 0.6 | 0.2 | 0.2 | acs.org |
The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. Indole derivatives have emerged as promising candidates, targeting essential bacterial processes that are not exploited by traditional antibiotics.
FtsZ Inhibition: The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of eukaryotic tubulin, is a key component of the cell division machinery. nih.gov It polymerizes at the future division site to form the Z-ring, which serves as a scaffold for the recruitment of other division proteins. nih.gov The essential and highly conserved nature of FtsZ makes it an attractive target for new antibiotics. nih.gov
Several indole-core compounds have been identified as inhibitors of FtsZ. nih.govnih.gov The mechanism of action involves the disruption of FtsZ polymerization and the inhibition of its GTPase activity. nih.govnih.gov This interference prevents the formation of a functional Z-ring, leading to filamentation of the bacterial cells and ultimately cell death. nih.gov Molecular modeling suggests that these indole derivatives bind to the interdomain cleft of the FtsZ protein. nih.govnih.gov For example, the compound (E)-2-((1-(Phenylsulfonyl)-5-(4-(trifluoromethyl)phenyl)-1H-indol-3-yl)methylene) hydrazine-1-carboximidamide hydrochloride (CZ74) showed potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 2–4 µg/mL. nih.govnih.gov
Cystathionine γ-lyase (CGL) Inhibition: Bacterial cystathionine γ-lyase (bCSE) is a key enzyme in the production of hydrogen sulfide (H₂S) in many pathogenic bacteria. nih.govmdpi.com H₂S is involved in protecting bacteria from oxidative stress and contributes to antibiotic resistance. Therefore, inhibiting bCSE can enhance the sensitivity of bacteria to existing antibiotics. nih.govmdpi.com
Selective indole-based inhibitors of bCSE have been developed, with some using 6-bromoindole as a core building block. nih.gov These inhibitors, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2), have shown promise in potentiating the effects of antibiotics against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com The development of these inhibitors provides a novel strategy to combat antibiotic resistance by targeting bacterial defense mechanisms. nih.govnih.gov
| Compound | Target | Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| CZ74 | FtsZ | Gram-positive bacteria (e.g., MRSA) | 2–4 µg/mL | nih.govnih.gov |
| NL1 | bCSE | Pathogenic bacteria | Enhances antibiotic sensitivity | nih.gov |
| NL2 | bCSE | Pathogenic bacteria | Enhances antibiotic sensitivity | nih.govmdpi.com |
Exploration of Indole Derivatives in Agrochemical Research (Mechanistic Focus)
The indole scaffold is a valuable framework in the discovery of new agrochemicals, including fungicides, insecticides, and herbicides. acs.orgresearcher.life The versatility of the indole ring allows for modifications at multiple sites, leading to compounds that can interact with various biological targets in pathogens, pests, and weeds. acs.orgresearcher.life
Mechanistic studies have revealed diverse modes of action for indole derivatives in agricultural applications. As fungicides, certain derivatives have been shown to disrupt mitochondrial function in fungi like Rhizoctonia solani, affecting the mitochondrial membrane potential and interfering with DNA synthesis. rhhz.net In the realm of plant antivirals, indole compounds can inhibit the assembly of viruses like the tobacco mosaic virus (TMV) by interacting strongly with the viral coat protein. rhhz.net Other derivatives can induce plant defense responses by increasing the activity of defense-related enzymes such as superoxide dismutase (SOD), peroxidase (POD), and phenylalanine ammonia-lyase (PAL). rhhz.net
Structure-activity relationship studies are crucial for optimizing the efficacy of these agrochemicals. For instance, in the development of fungicides, the introduction of small substituents like halogen atoms at the 4-position of the indole ring can significantly enhance activity, whereas substitutions at the 2-position often reduce it. acs.org The inherent bioactivity of the indole nucleus, stemming from its similarity to natural molecules like the plant hormone indole-3-acetic acid (IAA), provides a strong foundation for its continued exploration in the development of novel and effective agricultural products. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for 5 Bromomethyl 1h Indole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 5-(bromomethyl)-1H-indole. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within the molecule can be established.
High-Resolution 1H NMR and 13C NMR Techniques
High-resolution ¹H NMR and ¹³C NMR are fundamental for the initial characterization of this compound.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, a characteristic singlet is observed for the two protons of the bromomethyl group (-CH₂Br). The aromatic protons of the indole (B1671886) ring system give rise to signals in the aromatic region of the spectrum.
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The spectrum for this compound will show distinct signals for the carbon of the bromomethyl group, as well as for the carbons within the indole core. For instance, in a related compound, 3-bromo-5-(bromomethyl)-1H-indole, the bromomethyl carbon appears at a specific chemical shift, and the aromatic carbons can also be assigned.
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
|---|---|---|---|
| 3-Bromo-5-(bromomethyl)-1H-indole | ¹H NMR | - | 4.45 (s, 2H, CH₂Br), 7.25–7.80 (aromatic protons) |
| ¹³C NMR | - | - |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
To gain deeper insights into the molecular structure and confirm connectivity, a series of two-dimensional (2D) NMR experiments are employed. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. creative-biostructure.com In this compound, COSY spectra would show correlations between the coupled protons on the indole ring, helping to assign their specific positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. creative-biostructure.com For this compound, the HSQC spectrum would show a cross-peak connecting the proton signal of the -CH₂Br group to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. iajps.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the molecular formula. For instance, in the analysis of 3-bromo-5-(bromomethyl)-1H-indole, an [M+H]⁺ peak at m/z 288.97 was observed via HPLC-MS, confirming its molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing mixtures containing this compound. nih.gov The liquid chromatography component separates the individual components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This is particularly useful for monitoring reaction progress, assessing product purity, and identifying any byproducts or impurities. Indole and its derivatives can be effectively analyzed using LC-MS/MS methods. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comupmc.fr
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and the C-Br stretch of the bromomethyl group. iajps.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for a complete structural elucidation. For complex heterocyclic molecules like indole derivatives, X-ray crystallography can confirm stereochemistry, reveal intermolecular interactions such as hydrogen bonding, and provide insights into the crystal packing.
While specific crystallographic data for this compound is not prominently available in the reviewed literature, the technique has been successfully applied to closely related bromo-indole derivatives, demonstrating its power in structural analysis within this chemical class. For instance, the crystal structure of a complex indole derivative, 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] researchgate.netsielc.comdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, was determined and shown to crystallize with a chloroform (B151607) solvent molecule. nih.gov In this study, X-ray analysis revealed the intricate details of the molecular conformation and the various weak intermolecular interactions, including C—H⋯O, C—H⋯Cl, C—H⋯π, and C—Br⋯π, that stabilize the crystal lattice. nih.gov
Another example is the analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. eurjchem.comresearchgate.net Its crystal structure was solved by single X-ray crystallography, revealing a triclinic crystal system with the space group P-1. eurjchem.comresearchgate.net The detailed structural information obtained from such analyses is invaluable for understanding structure-activity relationships and for rational drug design. The application of X-ray crystallography to these related compounds underscores its potential and importance for characterizing the solid-state structure of this compound.
Chromatographic Methods for Purification and Purity Assessment in Research Contexts
Chromatographic techniques are indispensable tools in synthetic organic chemistry for the separation, purification, and assessment of the purity of compounds. In the context of research involving this compound, both column chromatography and thin-layer chromatography (TLC) are routinely employed.
Column Chromatography Techniques
Column chromatography is a preparative technique used to separate and purify desired compounds from a reaction mixture based on the differential adsorption of components to a stationary phase. For indole derivatives, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating compounds of varying polarities. rsc.orgnih.govrsc.org The separation is achieved by eluting the mixture through the column with a solvent system (mobile phase), where less polar compounds typically elute faster than more polar ones.
The choice of eluent is critical for achieving good separation. A combination of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is frequently used. The polarity of the mobile phase is often optimized to ensure a significant difference in the retention factors (Rf) of the target compound and its impurities. For instance, in the synthesis of various indole derivatives, purification is often achieved using silica gel column chromatography with solvent systems like petroleum ether/ethyl acetate or dichloromethane/hexane. rsc.orgrsc.org
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 2,3-Difunctionalized indoles | Silica gel | Petroleum ether/Ethyl acetate | rsc.org |
| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Silica gel | CH2Cl2/MeOH (99:1 to 9:1) | nih.gov |
| C3OPV (an oligo(p-phenylenevinylene) derivative) | Silica gel | CH2Cl2/Hexane (3:1 v/v) | rsc.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively in research to monitor the progress of chemical reactions. youtube.comresearchgate.net It allows chemists to quickly determine if the starting materials have been consumed and if the desired product is being formed. rsc.orgnih.gov
In a typical TLC analysis for a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent (eluent). The solvent moves up the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com
The position of the compounds on the developed plate is visualized, often using a UV lamp, as indole rings are typically UV-active. libretexts.org By comparing the spot corresponding to the reaction mixture with spots of the starting materials, a researcher can assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between compounds on a TLC plate. youtube.com
| Application | Technique | Key Observations | Reference |
|---|---|---|---|
| Monitoring synthesis of 2,3-difunctionalized indoles | TLC | Reaction completion is indicated by the consumption of starting material. | rsc.org |
| Monitoring synthesis of a potential ligand | TLC | The progress of the reaction was monitored until completion. | nih.gov |
| General reaction progress | TLC | Provides a quick (~5 minute), cheap, and easy way to determine if a reaction is complete. | youtube.com |
Computational and Theoretical Studies on 5 Bromomethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net These methods can be used to determine the distribution of electron density, identify the most reactive sites, and predict the molecule's stability. For indole (B1671886) derivatives, these calculations help in understanding their interaction with biological targets. mdpi.comresearchgate.net
Studies on related indole compounds have utilized DFT to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO and LUMO frontiers are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net
For 5-(bromomethyl)-1H-indole, the presence of the electron-withdrawing bromomethyl group at the C5 position is expected to influence the electronic distribution of the indole ring. This can be quantified through quantum chemical calculations, providing insights into its reactivity in nucleophilic substitution reactions, a common pathway for its derivatization. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for a Related Bipyrazole Derivative This table presents data for a different compound, 3-(bromomethyl)-5,5'-dimethyl-1'H-1,3'-bipyrazole, to illustrate the types of parameters obtained from quantum chemical calculations.
| Parameter | Value |
| EHOMO (eV) | -6.23 |
| ELUMO (eV) | -1.12 |
| Energy Gap (ΔE) (eV) | 5.11 |
| Dipole Moment (µ) (Debye) | 3.45 |
| Electronegativity (χ) (eV) | 3.68 |
| Global Hardness (η) (eV) | 2.56 |
| Global Softness (σ) (eV⁻¹) | 0.39 |
| Source: Adapted from a theoretical study on bipyrazole derivatives. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility. biorxiv.org For a molecule like this compound, MD simulations can reveal the preferred orientations of the bromomethyl group relative to the indole ring. This conformational landscape is critical for understanding how the molecule might fit into a receptor's binding site. core.ac.uk
The conformational analysis of this compound would involve simulating the molecule in a solvent, such as water, to mimic physiological conditions. The trajectory from the simulation would then be analyzed to identify the most stable conformations and the energy barriers between them. This information is invaluable for subsequent docking studies.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as a derivative of this compound, might interact with a protein target. innovareacademics.in
Prediction of Binding Modes and Affinities
Docking algorithms generate various possible binding poses of a ligand in the active site of a protein and use a scoring function to estimate the binding affinity for each pose. utdallas.edu The pose with the lowest score is generally considered the most likely binding mode. innovareacademics.in The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. innovareacademics.in
In studies on other indole-based compounds, docking has been successfully used to predict binding modes and rationalize structure-activity relationships. For example, docking studies of indole derivatives as aromatase inhibitors showed that modifications at the 5th and 6th positions of the indole core significantly influenced binding interactions. ijcrt.org Similarly, docking was used to understand the binding of indole derivatives to the HIV-1 gp41 protein. acs.org
For this compound derivatives, docking studies would involve selecting a relevant protein target and using software like AutoDock Vina or MOE to predict how the synthesized compounds bind. innovareacademics.inijcrt.org The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Table 2: Example Docking Scores for Indole Derivatives against Aromatase This table illustrates typical data obtained from docking studies.
| Ligand | Docking Score (kcal/mol) |
| Reference Inhibitor | -6.8 |
| Designed Ligand 41 | -7.5 |
| Source: Adapted from a computational study on 2-methylindole (B41428) derivatives. ijcrt.org |
Rational Design of Derivatives Based on Computational Models
The insights gained from docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity. acs.org By understanding the key interactions in the binding pocket, medicinal chemists can propose modifications to the lead compound to enhance these interactions. iist.ac.in
For instance, if a docking study reveals an unoccupied hydrophobic pocket near the 5-position of the indole ring, derivatives of this compound could be designed with larger, more lipophilic groups to fill this pocket, potentially increasing the binding affinity. This approach has been used in the design of various inhibitors, including those for the CB1 cannabinoid receptor and IDO1. acs.orgmdpi.com
Computational models can also be used to predict the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential toxicity of the designed derivatives. ijcrt.org This in silico screening helps to prioritize the most promising compounds for synthesis and biological evaluation, saving time and resources. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 5-(Bromomethyl)-1H-indole Functionalization
The functionalization of the this compound scaffold is pivotal for accessing a diverse range of chemical entities with tailored properties. While traditional nucleophilic substitution reactions at the benzylic position are well-established, future research is increasingly focused on the development of more sophisticated and efficient catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.comresearchgate.net The application of these methods to this compound and its derivatives opens up avenues for the introduction of a vast array of substituents. For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, creating complex biaryl structures. nih.govnih.gov The key to the success of these reactions often lies in the judicious choice of ligands, bases, and reaction conditions to ensure high yields and selectivity, as well as the in situ generation of the active Pd(0) catalyst. rsc.org
Beyond traditional cross-coupling, transition-metal-catalyzed C-H activation is emerging as a powerful strategy for the direct functionalization of the indole (B1671886) core. manchester.ac.uknih.gov While much of the focus has been on the C2 and C3 positions of the indole ring, the development of directing groups that can selectively guide metallation to other positions, such as C7, is a promising area of research. nih.gov Applying these C-H activation strategies to this compound could enable the late-stage functionalization of the indole nucleus without the need for pre-installed leaving groups.
Furthermore, the field is witnessing a shift towards more sustainable catalytic systems. Biocatalysis and the use of metal nanoparticles (NPs) as catalysts offer milder reaction conditions and improved selectivity. chemrxiv.org For example, palladium nanoparticles supported on biological scaffolds (nanobiohybrids) have shown promise in the C-H activation of tryptophan, a naturally occurring indole derivative, under aqueous conditions. chemrxiv.org Exploring the application of such systems for the functionalization of this compound could lead to more environmentally friendly synthetic routes.
| Catalytic System | Reaction Type | Potential Functionalization of this compound | Key Advantages |
| Palladium/Ligand Complexes | Suzuki-Miyaura Coupling | Arylation/Heteroarylation at the bromomethyl position | Broad substrate scope, high functional group tolerance |
| Palladium/Copper Catalysts | Sonogashira Coupling | Alkynylation at the bromomethyl position | Introduction of linear alkyne moieties |
| Palladium Catalysts | Heck Coupling | Alkenylation at the bromomethyl position | Formation of C(sp2)-C(sp3) bonds |
| Palladium Catalysts | Stille Coupling | Coupling with organotin reagents | Mild reaction conditions |
| Palladium/Directing Groups | C-H Activation | Functionalization of the indole ring (e.g., C7) | High regioselectivity, atom economy |
| Nanobiohybrids (e.g., Pd@CALB) | C-H Activation | Functionalization under mild, aqueous conditions | Sustainability, biocompatibility |
Exploration of New Biological Targets and Pathways for Indole Derivatives (Mechanistic)
The indole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. rsc.orgrsc.org Derivatives of this compound are valuable precursors for synthesizing libraries of compounds to probe novel biological targets and elucidate their mechanisms of action. smolecule.com
A significant area of research is the development of indole-based kinase inhibitors. researchgate.netbenthamscience.comresearchgate.net Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. mdpi.com Indole derivatives have been designed to target a variety of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (BTK). researchgate.netbenthamscience.commdpi.com The functionalization of the this compound core allows for the systematic exploration of the chemical space around the indole scaffold to optimize binding affinity and selectivity for specific kinase targets. benthamscience.com Mechanistic studies often involve assessing the ability of these compounds to inhibit the phosphorylation of downstream substrates and induce cell cycle arrest or apoptosis. researchgate.net
Another promising avenue is the targeting of protein-protein interactions (PPIs), which are often challenging to modulate with small molecules. The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemia. ucsb.edu The development of indole-based inhibitors that disrupt this interaction has shown therapeutic potential. ucsb.edu The this compound scaffold can serve as a starting point for designing novel inhibitors that mimic key interactions at the PPI interface.
Furthermore, indole derivatives are being investigated as inhibitors of apoptosis (IAP) proteins and as modulators of tubulin polymerization. ekb.egresearchgate.net IAP proteins are key regulators of programmed cell death, and their inhibition can sensitize cancer cells to apoptosis. Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and cell death. The versatility of the this compound allows for the synthesis of diverse structures that can be screened against these and other emerging biological targets.
| Biological Target Class | Specific Examples | Therapeutic Area | Potential Role of this compound Derivatives |
| Protein Kinases | CDK, PI3K, BTK, MARK4 | Cancer, Inflammatory Diseases | Scaffolds for potent and selective inhibitors. researchgate.netresearchgate.netmdpi.com |
| Protein-Protein Interactions | Menin-MLL | Leukemia | Starting point for inhibitors that disrupt the interaction. ucsb.edu |
| Apoptosis Regulators | Inhibitors of Apoptosis (IAP) Proteins | Cancer | Precursors for IAP antagonists. researchgate.net |
| Cytoskeletal Proteins | Tubulin | Cancer | Synthesis of tubulin polymerization inhibitors. ekb.eg |
| Receptors | Serotonin Receptors (e.g., 5-HT6R) | Neurological Disorders | Building blocks for receptor ligands. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries has driven the adoption of advanced technologies such as flow chemistry and automated synthesis. ucsb.edunih.gov The integration of this compound chemistry with these platforms is a key trend for accelerating drug discovery and materials development.
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. ucsb.edumdpi.com The synthesis and functionalization of indoles can be readily transferred to continuous flow systems. ucsb.edu For example, reactions such as C-3 iodination and N-protection of the indole ring have been successfully performed in flow. ucsb.edu The reactive nature of this compound makes it an ideal candidate for flow chemistry, where reaction times and temperatures can be precisely controlled to minimize the formation of byproducts.
Automated synthesis platforms, particularly those enabling high-throughput synthesis on a nanoscale, are transforming the landscape of medicinal chemistry. nih.gov Acoustic droplet ejection (ADE) technology allows for the rapid and precise dispensing of nanoliter volumes of reagents, enabling the synthesis of large and diverse compound libraries in a miniaturized format. nih.gov The use of this compound as a key building block in such automated workflows would allow for the rapid generation of thousands of derivatives for biological screening. nih.govbeilstein-journals.org This approach significantly accelerates the hit-to-lead optimization process.
| Technology | Application to this compound Chemistry | Key Benefits |
| Flow Chemistry | Synthesis and functionalization of indole derivatives | Faster reactions, improved safety, scalability, precise control. ucsb.edumdpi.com |
| Automated Synthesis (e.g., ADE) | High-throughput library synthesis from this compound | Miniaturization, speed, reduced resource consumption. nih.govsynplechem.com |
Applications in Chemical Biology Probe Development
Chemical biology probes are essential tools for dissecting complex biological processes and identifying new drug targets. rsc.org The unique properties of the indole scaffold make it an attractive core for the development of such probes, and this compound serves as a versatile starting material for their synthesis.
Fluorescent probes are widely used for the real-time visualization of biological events in living cells. mdpi.comrsc.orgmdpi.comnih.gov The indole moiety itself can exhibit interesting photophysical properties, and its incorporation into fluorescent dyes can lead to probes with enhanced characteristics. mdpi.com By attaching a fluorophore to the this compound scaffold, it is possible to create probes that can report on the local environment or bind to specific biological targets. For example, indole-based probes have been developed for sensing pH and detecting specific enzymes. mdpi.commdpi.com
Photoaffinity labeling (PAL) is a powerful technique for identifying the protein targets of bioactive small molecules. chemrxiv.orggoogle.comnomuraresearchgroup.comresearchgate.net This method involves the use of a probe that contains a photoreactive group, which upon irradiation with UV light, forms a covalent bond with its binding partner. The this compound can be functionalized with a photoreactive moiety, such as a diazirine or an aryl azide (B81097), to generate a photoaffinity probe. chemrxiv.orgrug.nl This allows for the identification of previously unknown cellular targets of indole-based compounds.
| Probe Type | Design Strategy | Application |
| Fluorescent Probes | Covalent attachment of a fluorophore to the this compound scaffold | Real-time imaging of biological processes, enzyme detection, pH sensing. rsc.orgmdpi.commdpi.com |
| Photoaffinity Probes | Incorporation of a photoreactive group (e.g., diazirine) onto the this compound scaffold | Identification of protein targets of indole-based compounds. chemrxiv.orggoogle.comnomuraresearchgroup.com |
Design of Next-Generation Indole-Based Scaffolds
The design of novel molecular scaffolds with improved drug-like properties is a central theme in modern medicinal chemistry. Starting from a versatile building block like this compound, researchers are exploring various strategies to create next-generation indole-based scaffolds.
Scaffold hopping is a computational or synthetic strategy used to identify isosteric replacements for a known active scaffold, with the aim of improving properties such as potency, selectivity, or pharmacokinetics. rsc.orgnih.govresearchgate.netresearchgate.net For example, the indole scaffold could be replaced with an indazole or other heterocyclic systems to modulate the compound's biological activity and selectivity profile. researchgate.net The reactivity of the bromomethyl group on this compound provides a convenient handle for synthesizing libraries of compounds based on different core scaffolds. nih.gov
Structure-based drug design (SBDD) and the use of bioisosteric replacements are also key strategies. By understanding the binding mode of an indole-based ligand with its target protein, researchers can rationally design modifications to the scaffold to enhance interactions and improve potency. For instance, fusing an additional ring to the indole core can increase lipophilicity and modulate the basicity of the scaffold, potentially improving membrane permeability. researchgate.net The this compound is an excellent starting point for such synthetic endeavors, allowing for the systematic exploration of structure-activity relationships.
| Design Strategy | Approach | Desired Outcome |
| Scaffold Hopping | Replacing the indole core with other heterocyclic systems (e.g., indazole) | Improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.govresearchgate.net |
| Structure-Based Drug Design | Utilizing structural information of the target to guide scaffold modification | Enhanced binding affinity and specificity. researchgate.net |
| Bioisosteric Replacement | Substituting parts of the molecule with groups that have similar physical or chemical properties | Optimization of drug-like properties. nih.gov |
| Scaffold Diversification | Using the bromomethyl group for the synthesis of diverse and complex architectures | Exploration of new chemical space and identification of novel biological activities. nih.gov |
Conclusion
Summary of the Research Significance of 5-(Bromomethyl)-1H-Indole
This compound has established itself as a pivotal intermediate in the landscape of chemical research, primarily owing to its versatile reactivity. The presence of the bromomethyl group at the 5-position of the indole (B1671886) nucleus provides a reactive site for a multitude of chemical transformations. This reactivity is central to its role as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
The significance of this compound is underscored by its utility in the synthesis of a diverse array of indole derivatives. The bromomethyl group serves as an effective leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of various functional groups and structural motifs at the 5-position, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, it is a precursor for the synthesis of compounds with potential antibacterial and antitumor properties.
Furthermore, the indole scaffold itself is a privileged structure in medicinal chemistry, being a core component of numerous biologically active compounds. evitachem.com The ability to functionalize this core at the 5-position via the bromomethyl intermediate allows for the systematic modification of compounds to optimize their pharmacological profiles. Research has demonstrated the synthesis of various indole-based compounds from this compound and its derivatives, highlighting its importance in generating libraries of potential therapeutic agents. smolecule.comsmolecule.com
Outlook on its Continued Role in Academic Chemical Research
The future of this compound in academic chemical research appears robust and promising. Its fundamental role as a versatile synthetic intermediate ensures its continued relevance in the exploration of new chemical entities. As the demand for novel therapeutic agents and advanced materials grows, the need for efficient and adaptable synthetic strategies will remain a key focus of academic research. This compound is well-positioned to contribute significantly to these efforts.
Ongoing research is likely to focus on expanding the repertoire of chemical transformations involving this compound. This includes the development of novel catalytic methods for its functionalization, potentially leading to more efficient and selective syntheses. The exploration of its use in multicomponent reactions and diversity-oriented synthesis will likely yield a wider range of complex molecular architectures.
Moreover, as our understanding of biological pathways and disease mechanisms deepens, the demand for precisely tailored molecular probes and drug candidates will increase. The ability to readily modify the indole core through the 5-(bromomethyl) handle will be invaluable in designing molecules with specific biological targets. Its derivatives will likely continue to be investigated for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comsmolecule.com The adaptability of this compound ensures its enduring importance as a key tool for innovation in academic chemical research.
Q & A
Q. What are the common synthetic routes for preparing 5-(bromomethyl)-1H-indole, and how do reaction conditions influence yield?
Answer: this compound is typically synthesized via bromination or alkylation of indole precursors. For example:
- Direct bromination : Using brominating agents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) in solvents such as CCl₄ or DMF .
- Alkylation : Reacting 5-methyl-1H-indole with bromine sources (e.g., HBr/H₂O₂) under controlled pH to avoid over-bromination .
- Reductive methods : LiAlH₄ reduction of intermediates like 5-bromo-3-(2-nitrovinyl)-1H-indole, followed by purification via acid-base extraction .
Q. Key factors affecting yield :
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 4.62 ppm (CH₂Br, t, J = 7.2 Hz) and δ 7.23–7.14 ppm (aromatic protons) .
- ¹³C NMR : Key peaks include δ 50.9 ppm (CH₂Br) and δ 121–135 ppm (indole carbons) .
- Mass spectrometry : HRMS (FAB or ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 224.9832 for C₉H₈BrN) .
- X-ray crystallography : SHELX software refines crystal structures, particularly for halogen-substituted indoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:
- Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and calibrate instruments with internal standards (e.g., TMS) .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-3-(methylthio)-1H-indole δ 7.75 ppm for H4 ).
- Computational validation : Density Functional Theory (DFT) calculations predict NMR shifts to verify experimental data .
Q. What experimental design considerations are critical for optimizing the purity of this compound?
Answer:
- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., Rf = 0.3 in hexane/EtOAc 7:3) .
- Quenching protocols : For LiAlH₄ reactions, gradual addition of Rochelle’s salt prevents exothermic decomposition .
- Purification : Combine flash chromatography (silica gel, gradient elution) with recrystallization (e.g., EtOH/H₂O) to remove brominated byproducts .
Q. How can researchers assess the reactivity of this compound in cross-coupling reactions?
Answer:
- Suzuki-Miyaura coupling : Test with arylboronic acids (e.g., 5-indoleboronic acid pinacol ester) using Pd(PPh₃)₄ catalyst in THF/Na₂CO₃ .
- Buchwald-Hartwig amination : Screen palladium ligands (XPhos, SPhos) for C-N bond formation with amines .
- Kinetic studies : Monitor reaction progress via GC-MS or ¹H NMR to determine rate constants and optimize catalyst loading .
Q. What strategies mitigate decomposition of this compound during storage or reactions?
Answer:
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation .
- Stabilizers : Add radical inhibitors (e.g., BHT) during reactions involving heat or prolonged stirring .
- Low-temperature reactions : Conduct alkylations at –78°C (dry ice/acetone bath) to suppress elimination pathways .
Methodological Case Studies
Q. Case Study 1: Confirming Bromine Positional Isomerism
Q. Case Study 2: Troubleshooting Low Yields in Alkylation
- Issue : <30% yield in benzylation of this compound.
- Fix :
- Switch base from NaH to K₂CO₃ to reduce side reactions .
- Use DMSO as solvent to enhance nucleophilicity of indole nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
